2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone
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Overview
Description
2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a versatile technique for introducing trifluoromethyl groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds.
Scientific Research Applications
2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways and exerting its effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate
- Ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)benzoate
Uniqueness
Compared to similar compounds, 2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-1(2H)-phthalazinone stands out due to its specific phthalazinone core structure and the presence of the trifluoromethyl group
Properties
Molecular Formula |
C20H18F3N5O2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)15-5-6-17(24-12-15)26-7-9-27(10-8-26)18(29)13-28-19(30)16-4-2-1-3-14(16)11-25-28/h1-6,11-12H,7-10,13H2 |
InChI Key |
CYWPIARRURSUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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